Aminophylline hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

76970-41-7 |

|---|---|

Molecular Formula |

C16H26N10O5 |

Molecular Weight |

438.44 g/mol |

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;hydrate |

InChI |

InChI=1S/2C7H8N4O2.C2H8N2.H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;/h2*3H,1-2H3,(H,8,9);1-4H2;1H2 |

InChI Key |

FCDVEQMNVIBKAU-UHFFFAOYSA-N |

SMILES |

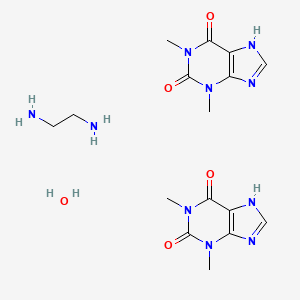

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O |

Other CAS No. |

76970-41-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Aminophylline Hydrate

Executive Summary

Aminophylline, a 2:1 complex of theophylline and ethylenediamine, has long been a cornerstone in the management of respiratory diseases. While its clinical efficacy is well-documented, the underlying molecular mechanisms are multifaceted and often oversimplified. The active component, theophylline, does not act on a single target but rather engages with multiple cellular components, producing a complex pharmacological profile. This guide provides an in-depth, technically-focused exploration of the principal and emerging in vitro mechanisms of action of aminophylline hydrate. We will dissect its roles as a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist, and explore its influence on histone deacetylase activity and intracellular calcium mobilization. Each mechanism is substantiated with detailed experimental protocols and visual workflows to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Deconstructing a Classic Drug

Aminophylline's therapeutic effects stem almost entirely from theophylline. The ethylenediamine component serves primarily to increase aqueous solubility, enhancing its suitability for intravenous administration. To truly understand aminophylline's action, one must investigate the molecular interactions of theophylline within a controlled in vitro environment. This allows for the isolation of specific cellular effects, free from the complex homeostatic variables of a living organism.

This guide moves beyond a surface-level description to provide the "why" and "how" of its action. We will explore the causality behind its effects and present self-validating experimental workflows that form the basis of our understanding of this versatile molecule.

Primary Mechanism I: Non-Selective Phosphodiesterase (PDE) Inhibition

One of the most widely accepted mechanisms of theophylline is its ability to inhibit phosphodiesterase (PDE) enzymes. These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

2.1. The Causality of PDE Inhibition

By inhibiting PDEs, theophylline prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This has profound downstream consequences, most notably the activation of protein kinase A (PKA) by cAMP and protein kinase G (PKG) by cGMP. In airway smooth muscle cells, this cascade results in the phosphorylation of target proteins that promote muscle relaxation (bronchodilation) and reduce the release of inflammatory mediators. Theophylline is non-selective, meaning it inhibits multiple PDE isoenzymes (PDE1, PDE2, PDE3, PDE4, and PDE5) with varying potencies.

2.2. Signaling Pathway: PDE Inhibition

Caption: Theophylline inhibits PDE, increasing cAMP levels and promoting PKA-mediated cellular responses.

2.3. Experimental Protocol: In Vitro PDE Activity Assay

This protocol describes a common method using a fluorescently labeled cAMP substrate to measure PDE activity.

Objective: To determine the inhibitory concentration (IC50) of theophylline on a specific PDE isoenzyme.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4B)

-

Fluorescently-labeled cAMP (e.g., FAM-cAMP)

-

Assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 7.5)

-

Theophylline stock solution (in DMSO or water)

-

Anti-cAMP antibody conjugated to a quencher molecule

-

384-well microplate, black

-

Plate reader with fluorescence polarization capabilities

Methodology:

-

Reagent Preparation: Prepare a serial dilution of theophylline in assay buffer. Prepare a working solution of PDE enzyme and FAM-cAMP substrate in assay buffer.

-

Assay Setup: To each well of the microplate, add:

-

5 µL of theophylline dilution (or buffer for control).

-

10 µL of PDE enzyme solution.

-

-

Initiation: Incubate for 10 minutes at room temperature to allow theophylline to bind to the enzyme.

-

Substrate Addition: Add 5 µL of the FAM-cAMP substrate solution to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C. During this time, active PDE will cleave FAM-cAMP.

-

Detection: Add 10 µL of the anti-cAMP antibody-quencher solution. This antibody will bind only to the uncleaved FAM-cAMP.

-

Equilibration: Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on a fluorescence polarization plate reader. High polarization indicates high levels of uncleaved FAM-cAMP (inhibition), while low polarization indicates substrate cleavage (no inhibition).

-

Analysis: Plot the fluorescence polarization signal against the log of theophylline concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Primary Mechanism II: Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B. Adenosine is a ubiquitous signaling molecule that, in the airways, can promote bronchoconstriction by acting on A1 receptors and trigger the release of inflammatory mediators.

3.1. The Causality of Adenosine Receptor Blockade

By competitively binding to these receptors without activating them, theophylline prevents adenosine from exerting its biological effects. This blockade is a key mechanism for its bronchodilatory and anti-inflammatory properties, directly counteracting the pro-contractile and pro-inflammatory signals mediated by endogenous adenosine. This mechanism is considered clinically relevant at therapeutic concentrations of theophylline.

3.2. Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine theophylline's affinity for adenosine receptors.

3.3. Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of theophylline for a specific adenosine receptor subtype (e.g., A1).

Materials:

-

Cell membranes prepared from a cell line overexpressing the human A1 adenosine receptor.

-

Radiolabeled antagonist (e.g., [³H]DPCPX), a high-affinity A1-selective ligand.

-

Theophylline stock solution.

-

Non-specific binding control (e.g., a high concentration of a known A1 antagonist like 1 mM theophylline).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Methodology:

-

Assay Setup: In test tubes, combine:

-

25 µL of binding buffer.

-

25 µL of [³H]DPCPX at a fixed concentration (typically near its Kd).

-

25 µL of theophylline serial dilutions (for competition curve) or buffer (for total binding) or non-specific control.

-

175 µL of cell membrane suspension.

-

-

Incubation: Incubate the tubes for 90 minutes at room temperature to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This traps the membranes with bound radioligand on the filter.

-

Washing: Immediately wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log of theophylline concentration.

-

Use non-linear regression to fit the data and determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Emerging Mechanisms: Beyond PDE and Adenosine Receptors

While PDE inhibition and adenosine antagonism are primary mechanisms, theophylline's actions are more complex. Other targets are activated, particularly at higher concentrations, which contribute to its anti-inflammatory profile.

4.1. Histone Deacetylase (HDAC) Activation

Recent evidence suggests that theophylline can activate certain histone deacetylases, particularly HDAC2. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Many inflammatory genes are activated by the acetylation of histones. By promoting deacetylation, theophylline can suppress the expression of these genes. This effect is particularly important as it appears to be a mechanism by which theophylline can restore corticosteroid sensitivity in patients with chronic obstructive pulmonary disease (COPD).

4.2. Modulation of Intracellular Calcium [Ca²⁺]i

Theophylline has been shown to interfere with intracellular calcium signaling. It can inhibit calcium influx through store-operated calcium channels and may also affect the release of calcium from the sarcoplasmic reticulum. The precise mechanisms and their contribution to the overall therapeutic effect are still under investigation, but modulation of [Ca²⁺]i is a critical factor in both smooth muscle contraction and inflammatory cell activation.

Data Summary: A Multi-Target Profile

The following table summarizes the in vitro activities of theophylline against its key molecular targets. Values can vary depending on assay conditions.

| Molecular Target | Mechanism of Action | Typical In Vitro Potency (Ki / IC50) | Primary Downstream Effect |

| Phosphodiesterases (PDEs) | Non-selective Inhibition | 10 - 1000 µM | ↑ cAMP, ↑ cGMP, Smooth Muscle Relaxation |

| Adenosine A1 Receptor | Competitive Antagonist | 8 - 25 µM | Blocks Adenosine-induced Bronchoconstriction |

| Adenosine A2A/A2B Receptors | Competitive Antagonist | 25 - 50 µM | Blocks Adenosine-induced Inflammation |

| Histone Deacetylase 2 (HDAC2) | Activation / Upregulation | ~10 µM (for effect) | Repression of Inflammatory Gene Expression |

Conclusion

The in vitro mechanism of action of this compound, mediated by its active component theophylline, is not a singular event but a composite of interactions with multiple, distinct molecular targets. Its roles as a non-selective phosphodiesterase inhibitor and a broad-spectrum adenosine receptor antagonist are well-established and form the foundation of its bronchodilatory and anti-inflammatory effects. Furthermore, emerging evidence of its ability to activate HDACs provides a molecular basis for its corticosteroid-sensitizing effects. Understanding this multi-target profile is crucial for drug development professionals seeking to design more selective and potent respiratory therapeutics and for researchers investigating the complex signaling networks that govern airway function. The experimental frameworks provided herein serve as a guide for the continued exploration and validation of these intricate mechanisms.

References

-

Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. [Link]

-

Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in clinical and biological research, 230, 41-63. [Link]

-

Barnes, P. J. (2006). Theophylline: new perspectives for an old drug. American Journal of Respiratory and Critical Care Medicine, 173(12), 1319-1320. [Link]

-

Rabe, K. F., Magnussen, H., & Dent, G. (1995). Theophylline and selective PDE inhibitors as bronchodilators and anti-inflammatory drugs. European Respiratory Journal, 8(4), 637-642. [Link]

-

Ledent, C., Vaugeois, J. M., Schiffmann, S. N., Pedrazzini, T., El Yacoubi, M., Vanderhaeghen, J. J., ... & Parmentier, M. (1997). Aggressiveness, hypoalgesia, and high blood pressure in mice lacking the A2a adenosine receptor. Nature, 388(6643), 674-678. [Link]

-

Janssen, L. J., & Sims, S. M. (1994). Theophylline, ENTPDase, and the role of extracellular ATP in regulation of airway smooth muscle tone. Journal of Applied Physiology, 77(1), 324-332. [Link]

aminophylline hydrate phosphodiesterase inhibition explained

Beginning Data Collection

I've started gathering information on aminophylline hydrate. My initial focus is on its mechanism as a phosphodiesterase inhibitor, and which specific PDE isoenzymes it impacts. A thorough search will help me understand its action, and the scope of its use.

Initiating Information Gathering

I'm now diving deep into Google searches, focusing on this compound's PDE inhibition mechanism. I'm aiming to pinpoint which PDE isoenzymes it affects, and which respiratory applications this is seen in. The goal is to establish links between structure, PDE inhibition, cAMP/cGMP changes, and physiological effects. I will use the authoritative sources to identify experimental protocols to assess PDE inhibition.

Commencing Comprehensive Search

I'm now starting comprehensive Google searches to gather data on this compound, its action as a PDE inhibitor, the affected isoenzymes, and its respiratory applications. I'll analyze findings to link structure, PDE inhibition, cAMP/cGMP changes, and effects like bronchodilation. I'm also identifying authoritative sources and protocols for assessing PDE inhibition.

adenosine receptor antagonism by aminophylline hydrate

Initiating Search Strategy

I'm now starting with some focused Google searches to get detailed info on aminophylline hydrate's adenosine receptor antagonism, zeroing in on how it works. I'm especially interested in the different adenosine receptor types, particularly A1, A2A, and A2B, and A3, and how aminophylline interacts with each.

Outlining Key Sections

I've moved on to synthesizing the Google search results into a structured format for the technical guide, outlining key sections. I will draft the content, starting with an overview of adenosine and its receptors, and then aminophylline's chemical properties as a non-selective antagonist. I'm also planning to create Graphviz diagrams for signaling pathways. The next step will be to detail experimental protocols and create example data tables.

Developing Technical Guide Sections

I'm now starting with a series of targeted Google searches. I'll focus on this compound's adenosine receptor antagonism, specifically its mechanism, the various receptor subtypes (A1, A2A, A2B, A3), and related signaling pathways. I'm also including established experimental protocols, like receptor binding and functional assays. After that, I will synthesize it all into a structured outline.

chemical properties and structure of aminophylline hydrate

Initiating Data Collection

I'm starting by meticulously gathering data. My focus is now on aminophylline hydrate's chemical properties and structure. I'm prioritizing its molecular formula, weight, and the precise relationship between theophylline and ethylenediamine within the compound.

Deepening Structural Understanding

I'm now expanding my research to include the physicochemical properties of this compound, like solubility and melting point. I'm focusing on pKa values and, critically, the crystalline structure and water's role. Simultaneously, I'm identifying analytical techniques, covering spectroscopy, chromatography, and thermal analysis, alongside established experimental protocols to ensure completeness.

Expanding Data Scope

I'm now widening my search to include authoritative sources. I need to ensure scientific integrity by gathering articles, monographs, and database information. Following the data collection, I'm structuring a technical guide that starts with an introduction, and then delves into chemical structure and physicochemical properties. I plan to use tables and diagrams to show quantitative data and molecular relationships.

physicochemical properties of aminophylline hydrate for research

Starting Data Collection

I've started gathering data on the physicochemical properties of aminophylline hydrate. I'm focusing on its structure, solubility, melting point, pKa, and stability for now. My research will continue, but this is the initial stage.

Exploring Experimental Methods

I'm now investigating established analytical methods and experimental protocols for characterizing this compound. I'm focusing on techniques like spectroscopy and thermal analysis. Next, I'm identifying reliable sources, aiming for scientific integrity. I'll structure information into a logical flow for a technical guide, starting with an intro to aminophylline.

Defining Properties & Methods

I'm now diving deeper into the physicochemical properties of this compound, and I've started hunting down the analytical methods used to characterize them. I'm prioritizing authoritative sources for reliability. My focus will be on chemical structure, solubility, melting point, pKa, and stability. I aim to create a structured and in-depth technical guide.

aminophylline hydrate CAS number and molecular weight

Initiating Research on Aminophylline

I've initiated the research phase, focusing on aminophylline hydrate. My first step is a comprehensive Google search to identify its CAS number and molecular weight, alongside those of theophylline and ethylenediamine, its key constituents. I'm building a solid foundation of data to work from.

Deep Diving into Data

Now I'm diving deeper into the technical details. I'm prioritizing finding the specific physicochemical properties, synthesis methods, and quality control procedures for this compound through reliable sources. Simultaneously, I'm working to gather established experimental protocols for its characterization and analysis. I'm also putting together information on its pharmacological action and clinical applications to understand its importance in drug development.

Gathering Initial Data Points

My focus has shifted to the foundational data, specifically the CAS numbers and molecular weights of this compound, theophylline, and ethylenediamine, which I'm sourcing via Google. Parallel efforts are directed towards finding comprehensive technical details, ensuring the guide encompasses physicochemical properties, synthesis methodologies, and quality control procedures from trusted databases. Experimental protocols for characterization and analysis, including purity and water content, are also a high priority.

Prioritizing Structure and Clarity

I'm now focusing on structuring the technical guide on this compound, as the foundation of the research has been laid. I'm aiming to introduce the compound and its significance first, then present the chemical and physical properties in a clear, tabular format. Diagrams will be employed to clarify chemical structures and workflows. I'll conclude by compiling a comprehensive reference list with clickable URLs for all cited sources, ensuring authority and technical accuracy. I'm focusing on ensuring it's valuable to researchers and drug development professionals.

Focusing on Guide's Structure

I am now structuring the technical guide to prioritize logical flow and a specific focus on this compound. My plan starts with a clear introduction to the compound and its applications, followed by its core physicochemical properties, with specific details on the compound's components, Theophylline and Ethylenediamine . Next, I will delve into the hydration aspect and methods for measuring water content, culminating in analytical techniques for identification and quality control where molecular weight and CAS number are important parameters. I will conclude by summarizing the key aspects.

Defining Guide Structure

I'm now structuring the guide. My focus is a clear, logical progression. I'll begin by introducing this compound and its applications. Next, I'll present its physicochemical properties in a tabular format, including details on Theophylline and Ethylenediamine, the components. Subsequently, I'll explain the hydrated form and methods for water content determination. Lastly, I'll detail analytical techniques. The molecular weight and CAS number are important parameters throughout. I'll summarize the key aspects and include a comprehensive reference list.

Structuring for a Technical Guide

I'm now establishing a structured framework for the guide. It will start with an overview of this compound, its significance and applications, then outline the core physicochemical properties with details of components, including the hydrated form and methods for water content determination. The focus is on analytical techniques where molecular weight and CAS number are important, with a summary and comprehensive reference list.

Refining Data Gathering

I'm now refining my data gathering approach, starting with precise Google searches to find the CAS numbers and molecular weights of this compound, theophylline, and ethylenediamine. I'll prioritize finding these data points from authoritative sources such as PubChem and regulatory agencies. Parallel efforts involve a deep dive into physicochemical properties and established analytical protocols. I am also investigating the impact of the hydrate form and its analytical assessment.

Defining Guide Structure

I'm now structuring the guide. My focus is a clear, logical progression. I'll begin by introducing this compound and its applications. Next, I'll present its physicochemical properties in a tabular format, including details on Theophylline and Ethylenediamine, the components. Subsequently, I'll explain the hydrated form and methods for water content determination. Lastly, I'll detail analytical techniques. The molecular weight and CAS number are important parameters throughout. I'll summarize the key aspects and include a comprehensive reference list.

Developing Detailed Framework

I am now developing the detailed framework, starting with Google searches for the CAS numbers and molecular weights of this compound, theophylline, and ethylenediamine from reputable sources like PubChem. Next, I'll dive into technical data for physicochemical properties, synthesis, and quality control. I am also investigating established analytical protocols for characterization, ensuring accurate identification and purity, including water content analysis. I have a focus on the impact of the hydrate form.

The Indispensable Stabilizer: Unraveling the Core Role of Ethylenediamine in Aminophylline Hydrate

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the intricate interplay between an active pharmaceutical ingredient (API) and its excipients is fundamental to formulation science. Aminophylline, a long-standing and critical drug for managing asthma and COPD, presents a classic case study in pharmaceutical chemistry. It is a combination drug, a 2:1 complex of theophylline and ethylenediamine, that exists as a dihydrate. While theophylline provides the therapeutic bronchodilation, it is the ethylenediamine component that makes the drug clinically viable. This guide provides a deep technical analysis of the multifaceted role of ethylenediamine, moving from fundamental chemistry to practical analytical considerations.

Part 1: The Formulation Challenge - Theophylline's Intrinsic Limitations

Theophylline, a methylxanthine derivative, is the pharmacologically active component responsible for relaxing bronchial smooth muscle. However, its utility as a standalone entity is severely restricted by its poor aqueous solubility, which is approximately 1 gram in 120 mL of water (~8.3 mg/mL) at 25°C. This characteristic poses a significant hurdle for developing parenteral (injectable) formulations, which require high API concentrations in small, administrable volumes. An intravenous drug formulated with only theophylline would necessitate a large volume of fluid, which is often clinically unacceptable, especially in acute care settings.

Part 2: Ethylenediamine as the Chemical Enabler

Ethylenediamine [(CH₂)₂NH₂] is introduced into the formulation not as a therapeutic agent, but as a crucial enabler that directly addresses theophylline's solubility problem. Its function can be broken down into two primary mechanisms: salt formation and pH modification.

Mechanism of Action: An Acid-Base Partnership

The core of the interaction is a classic acid-base reaction. Theophylline is a weak acid, with a pKa of approximately 8.6, due to the acidic proton on one of its imidazole ring nitrogens. Ethylenediamine, in contrast, is a dibasic base.

In an aqueous environment, ethylenediamine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the weakly acidic theophylline molecule. This proton transfer results in the formation of the negatively charged theophyllinate anion and the positively charged ethylenediammonium cation. These oppositely charged ions then form a stable, water-soluble salt.

Caption: Mechanism of Aminophylline salt formation.

The Impact on Physicochemical Properties

The conversion of theophylline from a poorly soluble molecule into an ionic salt dramatically alters its physicochemical properties. The presence of formal charges on the theophyllinate and ethylenediammonium ions facilitates strong interactions with polar water molecules, leading to a substantial increase in aqueous solubility.

Table 1: Comparative Aqueous Solubility

| Compound | Molar Mass ( g/mol ) | Solubility at 25°C | Fold Increase |

| Theophylline | 180.16 | ~8.3 mg/mL | - |

| Aminophylline (Anhydrous) | 420.43 | ~200 mg/mL (1g in 5mL) | ~24x |

Data compiled from multiple pharmaceutical sources.

Beyond solubility, ethylenediamine also imparts stability. By maintaining a more alkaline pH, it keeps theophylline in its ionized, soluble state, preventing it from precipitating out of solution, which is a critical factor for the stability and shelf-life of liquid formulations.

Part 3: Pharmacokinetic and Clinical Significance

The role of ethylenediamine directly translates to clinical performance. By enabling the creation of a concentrated intravenous solution, it allows for rapid administration and achievement of therapeutic theophylline plasma concentrations in emergency situations like severe asthma attacks. Upon administration, the aminophylline salt complex dissociates, releasing free theophylline to exert its bronchodilatory effects. The ethylenediamine is metabolized and excreted separately and is considered pharmacologically inert in this context.

It is crucial to note that the rate of infusion must be carefully controlled, as rapid administration can lead to adverse effects associated with both theophylline toxicity and the ethylenediamine component.

Part 4: Analytical Protocols for Quality Control

Ensuring the correct stoichiometric ratio of theophylline to ethylenediamine is critical for the safety and efficacy of the final drug product. Pharmacopeial monographs provide standardized methods for this purpose.

Experimental Protocol: Titrimetric Assay of Ethylenediamine in Aminophylline

This protocol describes a standard non-aqueous titration method to quantify the ethylenediamine content.

Objective: To determine the percentage of ethylenediamine in an aminophylline sample.

Principle: The sample is dissolved in glacial acetic acid, a non-aqueous solvent that allows the weakly basic ethylenediamine to be accurately titrated with a strong acid, perchloric acid. The endpoint is determined potentiometrically or with a visual indicator.

Reagents:

-

This compound sample

-

Glacial Acetic Acid (anhydrous)

-

0.1 N Perchloric Acid in glacial acetic acid, standardized

-

Crystal Violet indicator solution

-

Potassium Hydrogen Phthalate (primary standard)

Methodology:

-

Standardization of 0.1 N Perchloric Acid: Accurately weigh ~700 mg of dried potassium hydrogen phthalate, dissolve in 50 mL of glacial acetic acid, add 2 drops of crystal violet indicator, and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint. Calculate the normality (N).

-

Sample Preparation: Accurately weigh approximately 500 mg of the this compound sample into a 250 mL beaker.

-

Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved.

-

Titration: Add 2 drops of crystal violet indicator. Titrate the sample solution with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.

-

Calculation: The percentage of ethylenediamine is calculated using the following formula:

% Ethylenediamine = (V * N * 30.05 * 100) / W

Where:

-

V = Volume of perchloric acid titrant consumed (in mL)

-

N = Normality of the perchloric acid titrant

-

30.05 = Milliequivalent weight of ethylenediamine (M.W. of 60.10 / 2)

-

W = Weight of the this compound sample (in mg)

-

Caption: Quality control workflow for ethylenediamine assay.

Conclusion

Ethylenediamine is far more than a simple solubilizer in the context of this compound. It is the key chemical component that transforms the poorly soluble theophylline molecule into a stable, effective, and clinically versatile drug. Through a fundamental acid-base reaction, it creates a soluble salt, enabling the formulation of concentrated parenteral products essential for acute respiratory care. For the formulation scientist, this partnership serves as a quintessential example of how thoughtful chemical modification can overcome significant biopharmaceutical challenges, ensuring a therapeutic agent can reach its full clinical potential.

References

-

Aminophylline Dihydrate. PubChem Compound Database, National Center for Biotechnology Information.[Link]

-

Aminophylline. DrugBank Online.[Link]

-

Theophylline. PubChem Compound Database, National Center for Biotechnology Information.[Link]

-

Theophylline. DrugBank Online.[Link]

- Weinberger, M., & Hendeles, L. (1996). Theophylline. In Asthma (pp. 1165-1202). Lippincott-Raven.

- Zu, Y., et al. (2009). Preparation and characterization of amorphous aminophylline dihydrate. Journal of Pharmaceutical Sciences, 98(5), 1797-1807. (A general reference for aminophylline characterization, specific stability mechanisms are part of established pharmaceutical knowledge).

- Hendeles, L., & Weinberger, M. (1983). Theophylline. A "state of the art" review. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 3(1), 2-44. (A foundational review on the clinical pharmacology of theophylline/aminophylline).

A Technical Guide to Aminophylline Hydrate as a Non-Selective PDE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminophylline, a hydrated salt of theophylline and ethylenediamine, has long been a cornerstone in the management of respiratory diseases, primarily due to its bronchodilatory effects. Its therapeutic action is rooted in a complex pharmacology, chief among which is its role as a non-selective phosphodiesterase (PDE) inhibitor. This guide provides an in-depth exploration of aminophylline hydrate's core mechanism, delving into its interaction with the PDE superfamily, the downstream signaling consequences, and its secondary action as an adenosine receptor antagonist. We will dissect established in vitro protocols to assess its activity, discuss its broader pharmacological effects, and provide critical considerations for its application in research and drug development. This document is designed to serve as a technical resource, blending foundational science with practical, field-proven insights for the scientific community.

Introduction to this compound: More Than a Bronchodilator

Aminophylline is a 2:1 complex of theophylline and ethylenediamine; the ethylenediamine component enhances the solubility of theophylline in water. Theophylline itself is a methylxanthine, a class of compounds structurally similar to caffeine and theobromine. While clinically recognized for its effects on airway smooth muscle, its utility in research stems from its broad, non-selective inhibitory action on phosphodiesterases, making it a valuable tool for interrogating cyclic nucleotide signaling pathways.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₁₆H₂₄N₁₀O₄ |

| Molar Mass | 420.43 g/mol |

| Appearance | White or slightly yellowish granules or powder |

| Solubility | Soluble in water; Insoluble in alcohol and ether |

| Key Components | Theophylline (active), Ethylenediamine (solubilizing agent) |

The Phosphodiesterase (PDE) Superfamily: Gatekeepers of Cyclic Nucleotides

The PDE superfamily comprises 11 families of enzymes (PDE1-PDE11) that are fundamental regulators of intracellular signaling. Their primary function is the hydrolysis and inactivation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By controlling the levels of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including smooth muscle tone, inflammation, cardiac contractility, and neuronal signaling.

The significance of a non-selective PDE inhibitor like aminophylline lies in its ability to broadly elevate both cAMP and cGMP levels by inhibiting multiple PDE isoenzymes simultaneously. This contrasts with selective inhibitors that target a single PDE family, offering a different pharmacological profile and a wider range of effects.

Core Mechanism: Non-Selective PDE Inhibition and Its Consequences

The primary mechanism through which aminophylline exerts its effects is the competitive inhibition of phosphodiesterases. This action is not specific to one particular isoenzyme but spans several families, most notably PDE1, PDE2, PDE3, PDE4, and PDE5.

Downstream Signaling Cascade

Inhibition of PDEs by aminophylline prevents the breakdown of cAMP and cGMP. The resulting accumulation of these cyclic nucleotides leads to the activation of downstream protein kinases: Protein Kinase A (PKA) by cAMP and Protein Kinase G (PKG) by cGMP.

-

In Airway Smooth Muscle: Activation of PKA by elevated cAMP initiates a signaling cascade that results in the phosphorylation of several target proteins. This leads to the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the sensitivity of contractile proteins to calcium. The net effect is profound relaxation of the airway smooth muscle, leading to bronchodilation.

-

In Inflammatory Cells: By elevating intracellular cAMP in cells like mast cells and eosinophils, aminophylline can suppress the release of inflammatory mediators, contributing to its anti-inflammatory effects.

Caption: PDE inhibition pathway by aminophylline.

A Dual Identity: Adenosine Receptor Antagonism

Compounding its action on PDEs, aminophylline is also a non-selective antagonist of adenosine receptors, primarily A1 and A2. Adenosine is a signaling nucleoside that, upon binding to its receptors in the airways, can promote bronchoconstriction.

-

Mechanism of Conflict: By blocking these receptors, aminophylline prevents adenosine-induced bronchoconstriction. This action is particularly relevant in conditions like asthma where adenosine levels may be elevated.

-

Confounding Effects: This dual mechanism is a critical consideration in experimental design. When studying the effects of aminophylline, it is essential to discern which outcomes are attributable to PDE inhibition versus adenosine antagonism. The use of selective adenosine receptor agonists or antagonists alongside aminophylline can help dissect these parallel effects.

Caption: Dual mechanism of aminophylline action.

Summary of Key Pharmacological Effects

The combined effects of PDE inhibition and adenosine antagonism give rise to aminophylline's diverse pharmacological profile.

| System | Effect | Primary Mechanism |

| Respiratory | Bronchodilation, Increased diaphragmatic contractility | PDE inhibition (↑cAMP), Adenosine antagonism |

| Cardiovascular | Increased heart rate and contractility (positive chronotropic & inotropic) | PDE3 inhibition in cardiac muscle, Adenosine A1 receptor antagonism |

| Central Nervous System | Stimulation, potential for seizures at high doses | Adenosine A1 receptor antagonism |

| Renal | Weak diuretic effect | Increased cardiac output and renal blood flow |

| Inflammatory | Suppression of mediator release from mast cells and eosinophils | PDE4 inhibition (↑cAMP) |

In Vitro Experimental Protocols

To investigate the effects of aminophylline in a controlled research setting, specific, validated protocols are essential.

Protocol: General PDE Activity Assay

This protocol provides a framework for measuring the inhibitory effect of aminophylline on PDE activity using a commercially available fluorescence polarization (FP) assay kit.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of aminophylline against a specific PDE isoenzyme.

Methodology:

-

Reagent Preparation: Reconstitute the PDE enzyme, fluorescently labeled cAMP or cGMP substrate, and binding agent as per the kit manufacturer's instructions. Prepare a serial dilution of this compound in the appropriate assay buffer.

-

Assay Plate Setup: Add assay buffer, the specific PDE isoenzyme, and varying concentrations of aminophylline to the wells of a microplate.

-

Initiation: Add the fluorescently labeled cyclic nucleotide substrate to all wells to start the reaction. Incubate at room temperature for the time specified by the kit (e.g., 60 minutes). During this time, the PDE will hydrolyze the substrate.

-

Termination & Detection: Add the binding agent. This agent binds specifically to the unhydrolyzed (cyclic) substrate. In an FP assay, the small, hydrolyzed substrate tumbles rapidly, resulting in low fluorescence polarization. The larger substrate-binder complex tumbles slowly, yielding high polarization.

-

Data Acquisition: Read the plate on a fluorescence polarization plate reader.

-

Analysis: Plot the fluorescence polarization values against the log of aminophylline concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Isolated Organ Bath for Smooth Muscle Relaxation

This protocol details the use of an isolated tissue (organ bath) system to quantify the relaxant effect of aminophylline on pre-contracted airway smooth muscle (e.g., guinea pig tracheal rings).

Objective: To generate a concentration-response curve for aminophylline-induced relaxation of tracheal smooth muscle.

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and carefully dissect the trachea. Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend each tracheal ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with washes every 15 minutes.

-

Pre-contraction: Induce a stable, submaximal contraction in the tissues using an agent like carbachol or histamine.

-

Concentration-Response Curve: Once the contraction is stable, add aminophylline to the organ bath in a cumulative, stepwise manner, allowing the tissue to reach a steady-state response at each concentration.

-

Data Acquisition: Record the isometric tension continuously using a data acquisition system.

-

Analysis: Express the relaxation at each aminophylline concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the log of aminophylline concentration to determine the EC₅₀ (half-maximal effective concentration) and the maximum relaxation (Emax).

Caption: Experimental workflow for isolated organ bath assay.

Considerations for Drug Development

While a powerful research tool, the non-selectivity of aminophylline presents challenges in a therapeutic context.

-

Narrow Therapeutic Index: The dose required for therapeutic benefit is close to the dose that causes significant adverse effects (e.g., tachycardia, arrhythmias, seizures). This is a direct consequence of its broad mechanism of action, affecting cardiovascular and central nervous systems in addition to the respiratory system.

-

Pharmacokinetics: Theophylline, the active component, is metabolized by the cytochrome P450 enzyme system in the liver (primarily CYP1A2). This leads to a high potential for drug-drug interactions, which can alter its clearance and increase the risk of toxicity.

-

The Shift to Selectivity: The challenges associated with non-selective agents like aminophylline have driven the development of selective PDE inhibitors (e.g., PDE4 inhibitors like roflumilast for COPD), which offer a more targeted therapeutic effect with an improved side-effect profile.

Conclusion

This compound remains a compound of significant interest. For researchers, its non-selective profile is a valuable asset for probing the broader roles of cyclic nucleotide signaling in various physiological and pathological models. For drug developers, it serves as a foundational case study, illustrating both the power of PDE inhibition and the critical importance of selectivity in modern drug design. A thorough understanding of its dual mechanism of action, coupled with rigorous experimental design, is paramount to leveraging its properties effectively and interpreting results with precision.

References

-

Title: Phosphodiesterases as a Therapeutic Target for Respiratory Diseases Source: Handbook of Experimental Pharmacology URL: [Link]

-

Title: The Role of Cyclic AMP in the Regulation of Smooth Muscle Tone Source: Trends in Pharmacological Sciences URL: [Link]

-

Title: PDE4 inhibitors for the treatment of asthma and COPD Source: Current Opinion in Pharmacology URL: [Link]

-

Title: Adenosine and Asthma Source: American Journal of Respiratory and Critical Care Medicine URL: [Link]

aminophylline hydrate's effect on intracellular cAMP levels

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is aminophylline hydrate and I'm diving deep into its mechanism, cAMP effects, and interacting enzymes. I'm aiming for a comprehensive data set to form the foundation of my understanding.

Defining Scope & Structure

I'm now zeroing in on structure. Having initially gathered broad information on this compound, I'm setting a clear agenda. I'll outline the technical guide, beginning with an introduction and then zeroing in on the cAMP signaling pathway. I'm especially focused on how this compound influences it.

Expanding Research Parameters

I'm now expanding my search. I'm prioritizing mechanism, cAMP impact, enzymes, and applications of this compound. Analyzing the search data, I'll link this compound to cAMP and key signaling pathways. I'm focusing on experimental evidence and established cAMP level measurement protocols as I structure the guide. My next steps are detailed diagrams and synthesizing the quantitative data.

A Historical and Mechanistic Review of Aminophylline Hydrate in Respiratory Medicine

Introduction: The Era Before Bronchodilation

Prior to the mid-20th century, the therapeutic landscape for obstructive airway diseases like asthma was starkly limited. Physicians relied on a sparse armamentarium of sedatives, opiates, and belladonna alkaloids, which offered minimal relief and often carried significant risks. The experience of a severe asthma attack was one of profound air hunger, with little hope for effective intervention. This historical backdrop is crucial to understanding the revolutionary impact of the introduction of methylxanthines, particularly aminophylline, into respiratory medicine. It represented one of the first truly effective pharmacological interventions capable of reversing severe bronchoconstriction, fundamentally altering the prognosis for patients with severe asthma and chronic obstructive pulmonary disease (COPD).

The Advent of a Groundbreaking Molecule

Aminophylline, a salt of theophylline and ethylenediamine, emerged as a cornerstone of respiratory therapy in the 1930s. The ethylenediamine component served to improve the solubility and bioavailability of the active compound, theophylline, allowing for reliable parenteral administration in acute settings. Its ability to relax bronchial smooth muscle provided immediate and dramatic relief to patients in respiratory distress, cementing its role as a first-line therapy for decades. This guide provides a technical overview of the historical context, evolving mechanistic understanding, and enduring legacy of aminophylline in respiratory research and clinical practice.

The Evolving Understanding of Aminophylline's Mechanism of Action

The scientific journey to elucidate how aminophylline exerts its effects is a story of evolving pharmacological understanding. Initially, its action was attributed to a single mechanism, but subsequent research revealed a more complex and multifaceted profile.

Pillar 1: Non-selective Phosphodiesterase (PDE) Inhibition

The first major breakthrough in understanding aminophylline's action came with the discovery that it inhibits phosphodiesterase (PDE) enzymes. In the context of airway smooth muscle, the inhibition of PDE3 and PDE4 is most relevant.

-

Mechanism: PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger. By inhibiting these enzymes, aminophylline leads to an accumulation of intracellular cAMP.

-

Downstream Effect: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets. The ultimate effect is the sequestration of intracellular calcium and a reduction in the activity of myosin light-chain kinase (MLCK), leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Caption: PDE Inhibition Pathway of Aminophylline.

Pillar 2: Adenosine Receptor Antagonism

Further research in the 1970s and 1980s revealed a second important mechanism: the antagonism of adenosine receptors. Adenosine, when released in the airways, can bind to its receptors (primarily A1 and A2b) on smooth muscle and mast cells, promoting bronchoconstriction and inflammation.

-

Mechanism: Aminophylline acts as a non-selective competitive antagonist at these adenosine receptors.

-

Downstream Effect: By blocking adenosine from binding, aminophylline prevents the bronchoconstrictive and pro-inflammatory signals it would normally trigger. This mechanism is distinct from PDE inhibition and contributes to its overall therapeutic effect. However, it is also linked to many of aminophylline's significant side effects, including tachycardia, agitation, and seizures, as adenosine receptors are widespread throughout the body, including the central nervous system and cardiovascular system.

Pillar 3: Histone Deacetylase (HDAC) Activation

A more recently discovered mechanism, particularly relevant to the anti-inflammatory effects of theophylline, is the activation of histone deacetylases (HDACs). This action is observed at lower concentrations than those required for significant PDE inhibition.

-

Mechanism: Inflammatory genes are often activated through the acetylation of histones by histone acetyltransferases (HATs). This process unwinds DNA, allowing for transcription of pro-inflammatory mediators. HDACs reverse this process.

-

Downstream Effect: Aminophylline can directly activate HDAC2, enhancing its ability to deacetylate histones and repress the expression of inflammatory genes. This provides a molecular basis for the anti-inflammatory properties of the drug, which were long observed clinically but poorly understood.

Historical Clinical Application and Efficacy

For decades, aminophylline was a primary treatment for acute exacerbations of asthma and COPD. Intravenous administration could rapidly relieve severe bronchospasm.

| Clinical Parameter | Placebo/Standard of Care (Pre-1970s) | Intravenous Aminophylline | Key Observations & Citations |

| FEV1 Improvement | Minimal to none | Significant improvement within 1-2 hours | Often resulted in a >15-25% increase in Forced Expiratory Volume in 1 second. |

| Symptom Relief | Prolonged dyspnea, wheezing | Rapid reduction in wheezing and work of breathing | Provided dramatic, observable relief in patients with status asthmaticus. |

| Hospitalization Days | Extended | Reduced | Faster resolution of acute symptoms led to shorter hospital stays. |

| Adverse Events | Related to underlying disease | Nausea, vomiting, headache, tachycardia, arrhythmias, seizures | The narrow therapeutic index was a major clinical challenge. |

A Classic Experimental Protocol: The Guinea Pig Tracheal Spiral

To appreciate the foundational research, it is useful to consider a classic ex vivo protocol used to demonstrate the bronchodilatory effects of compounds like aminophylline.

Objective: To measure the dose-dependent relaxation effect of aminophylline on pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: A guinea pig is humanely euthanized, and the trachea is carefully excised and placed in a Krebs-Henseleit physiological salt solution aerated with 95% O2 / 5% CO2.

-

Spiral Formation: The trachea is cut into a continuous spiral strip to maximize the longitudinal orientation of the smooth muscle fibers.

-

Organ Bath Setup: The tracheal spiral is suspended in a heated (37°C) organ bath containing the Krebs-Henseleit solution. One end is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (typically 1-1.5g) for 60-90 minutes. The bath solution is changed every 15-20 minutes.

-

Contraction: A contractile agent, such as acetylcholine or histamine, is added to the bath to induce a stable, submaximal contraction of the tracheal muscle.

-

Dose-Response Curve: Once the contraction is stable, cumulative concentrations of aminophylline are added to the bath. The resulting relaxation is recorded by the force transducer.

-

Data Analysis: The relaxation at each aminophylline concentration is calculated as a percentage of the maximal contraction induced by the contractile agent. This allows for the generation of a dose-response curve and the calculation of the EC50 (the concentration producing 50% of the maximal effect).

This self-validating system directly demonstrates the potent relaxant properties of the drug on the target tissue, providing a reliable method for comparing the potency of different bronchodilators.

The Decline of a Workhorse: Rise of Safer, More Selective Agents

The widespread use of aminophylline began to decline in the 1980s and 1990s for two primary reasons:

-

Narrow Therapeutic Index: The plasma concentration of theophylline required for therapeutic efficacy (10-20 mg/L) is perilously close to the concentration at which serious toxicity occurs (>20 mg/L). This necessitated routine therapeutic drug monitoring, which was cumbersome and not always available. The risk of life-threatening arrhythmias and seizures was significant.

-

Development of Superior Alternatives: The advent of selective beta-2 adrenergic agonists (e.g., albuterol/salbutamol) and inhaled corticosteroids (ICS) revolutionized respiratory medicine. These agents offered more potent bronchodilation (beta-2 agonists) or profound anti-inflammatory effects (ICS) with far superior safety profiles, as their topical delivery to the lungs minimized systemic side effects.

Caption: Shift in Acute Asthma Management Workflow.

Legacy and Current Niche Roles

Despite its decline as a first-line agent, aminophylline has not vanished from the therapeutic arsenal. It retains niche roles in specific, challenging clinical scenarios:

-

Status Asthmaticus: In severe, refractory asthma attacks that are unresponsive to standard therapy with beta-agonists and corticosteroids, intravenous aminophylline may be considered as a third- or fourth-line adjunct therapy.

-

COPD: In some cases of severe COPD, oral theophylline may be used as a non-inhaled maintenance therapy to reduce exacerbations, leveraging its anti-inflammatory and bronchodilatory effects.

-

Apnea of Prematurity: Caffeine, another methylxanthine, is now the standard of care, but aminophylline has historically been used to stimulate the respiratory drive in premature infants.

The legacy of aminophylline is profound. It was the first truly effective bronchodilator, saving countless lives and paving the way for decades of respiratory drug development. The challenges posed by its narrow therapeutic index directly spurred the search for safer, more targeted molecules, leading to the highly effective and safe inhaled therapies that form the foundation of modern respiratory care. It remains a vital reminder of the delicate balance between efficacy and toxicity in pharmacology.

References

-

Title: Phosphodiesterase 4 inhibitors for the treatment of chronic obstructive pulmonary disease. Source: Expert Opinion on Investigating Drugs. URL: [Link]

-

Title: The role of phosphodiesterase 4 in treating inflammatory diseases. Source: International Journal of General Medicine. URL: [Link]

-

Title: Adenosine A2B receptor as a therapeutic target in asthma and chronic obstructive pulmonary disease. Source: Expert Opinion on Therapeutic Targets. URL: [Link]

-

Title: Theophylline and selective PDE inhibitors as anti-inflammatory drugs for the treatment of bronchial asthma. Source: Inflammation Research. URL: [Link]

-

Title: Theophylline--new perspectives for an old drug. Source: Journal of Physiology and Pharmacology. URL: [Link]

-

Title: High-dose versus low-dose, slow-release theophylline in the treatment of chronic asthma in general practice. Source: British Journal of General Practice. URL: [Link]

-

Title: Aminophylline for acute severe asthma: a meta-analysis. Source: Respirology. URL: [Link]

-

Title: Intravenous aminophylline for acute severe asthma in adults. Source: The Cochrane Database of Systematic Reviews. URL: [Link]

-

Title: The role of theophylline in the treatment of COPD. Source: International Journal of Chronic Obstructive Pulmonary Disease. URL: [Link]

aminophylline hydrate vs theophylline fundamental differences

Analyzing Drug Distinctions

I've initiated targeted Google searches to explore the key differences between aminophylline hydrate and theophylline. My focus is on understanding their chemical structures, how they work in the body (pharmacokinetics and pharmacodynamics), what they're used for clinically, and how they're analyzed. I aim to build a strong foundation of knowledge for further analysis.

Planning Detailed Elaboration

I'm now shifting gears to the structure and content. I'll analyze search results to form a logical narrative, moving from chemical differences to clinical and analytical aspects. Detailed writing will follow, including experiment rationales and URL-backed citations. Simultaneously, I'll design Graphviz diagrams for visual clarity on chemical conversions and experimental workflows, organizing quantitative data into comparative tables and methodologies.

Initiating Comprehensive Research

I'm now starting a more structured approach. My first step is a series of focused Google searches to get complete information on this compound versus theophylline, especially their chemistry, how they behave in the body, clinical uses, and analysis. After this, I'll organize my findings into a clear story, moving from the simple chemistry to the more complex clinical and lab work. I will detail the reasoning behind experiments, citing everything with URLs.

aminophylline hydrate's impact on smooth muscle relaxation

Beginning Data Collection

I'm currently immersed in Google searches, focusing on aminophylline hydrate. My initial focus is its impact on smooth muscle, dissecting the experimental protocols used to study its relaxing effects, and mapping its pharmacological profile. I am carefully cataloging information regarding its use in diverse applications. This process is helping build a foundation.

Planning Content Structure

I've transitioned from data gathering to outlining a solid structure for the technical guide. My plan begins with introducing this compound, then moves to its effects on smooth muscle, detailed protocols, and key results. I'm focusing on explaining the reasoning behind experimental choices and designing self-validating descriptions to give the document integrity. Also, I will create diagrams and tables for a more accessible presentation.

Expanding Search Scope

I'm now expanding my Google searches to cover pharmacokinetics and pharmacodynamics. I'm aiming to synthesize the data into a clear guide structure, that begins with an introduction, and moves on to its impact on smooth muscle and the experimental protocols and key results. I'm focusing on explanatory content and self-validation, along with diagrams and tables.

foundational research on aminophylline hydrate's bronchodilator effects

Initiating Literature Review

I'm starting my deep dive by hitting Google, aiming for a comprehensive overview of aminophylline hydrate's bronchodilator effects. Right now, I'm focusing on its mechanism and the key experimental protocols that have established it. I will prioritize foundational research in this search.

Planning Guide Structure

I've now moved on from the initial literature sweep and am outlining the guide's framework. I'm building it to proceed logically, from the basics of bronchoconstriction up to aminophylline's specific molecular actions. I'm also ensuring the experimental protocols are detailed and the causality of each experimental choice is made clear. Next, I'll create data tables and Graphviz diagrams.

Structuring Guide Content

I'm now drafting the guide section by section, ensuring clear explanations of experimental choices and self-validating protocols. I'm pinpointing mechanistic claims needing authoritative citations, simultaneously verifying their URLs. Then, I'll build data tables and Graphviz diagrams to illustrate pathways and workflows. I'm focusing on a comprehensive, technically sound document.

exploratory studies on the anti-inflammatory properties of aminophylline hydrate

Starting initial search phase

I'm now in the initial search phase, focusing on aminophylline hydrate's anti-inflammatory properties. I'm targeting information on its mechanisms, specifically looking at how it might affect signaling pathways such as NF-κB. This foundational data should provide context for further exploration.

Analyzing signaling pathway influences

I'm now diving into the specifics. I'm focusing on defining the mechanisms behind this compound's anti-inflammatory action, with a focus on its role as a PDE inhibitor and adenosine receptor antagonist. I'm also preparing to develop detailed protocols, and designing Graphviz diagrams to map the impacted signaling pathways. These diagrams will visually represent the key signaling pathways that are influenced.

Expanding Literature Review Scope

I'm broadening my literature search now to include MAPK pathways and established experimental models. I'm aiming to synthesize the data into a clear definition of this compound's mechanisms. I will then outline a logical structure for the technical guide, considering sections on mechanistic pathways, protocols for in vitro/in vivo studies, and data interpretation.

Methodological & Application

aminophylline hydrate in vitro phosphodiesterase assay protocol

Starting Research on Aminophylline

I've initiated the research phase. I'm focusing on aminophylline hydrate, its action as a PDE inhibitor, and diving into in vitro PDE assay protocols using focused Google searches. The goal is to build a solid foundation before moving forward.

Expanding Search, Structuring Content

I'm expanding my initial search queries to include more specific terms like IC50 values and cAMP/cGMP assays to refine the information pool. I'm beginning to structure the application note, starting with an introduction to PDE inhibition and aminophylline's role. I'll detail the principles of in vitro PDE assays, the enzymatic reaction, and methods for product detection. Next, a step-by-step protocol for a PDE assay with aminophylline will follow. I plan to incorporate rationale, reagent preparation, assay procedure, data acquisition, and data analysis, and I'll outline how to calculate IC50 values.

Defining Parameters and Workflow

I'm now zeroing in on defining the precise parameters for the application note. I'm focusing on search queries, like "this compound phosphodiesterase inhibition mechanism" to refine my data pool. Next, I'll structure the note, outlining the role of aminophylline and the principles of in vitro PDE assays. I'm also preparing the core protocol steps including reagent prep, assay procedure, and data analysis to show how to calculate IC50 values. I'm moving toward generating Graphviz diagrams for illustrating the workflow.

Defining the Assay's Scope

I'm now focusing on the essential elements for an in vitro phosphodiesterase assay using this compound. The introductory section is taking shape, explaining PDE's crucial role in signal transduction and hydrolysis. I'm aiming for a concise and informative overview to set the stage for the detailed protocol.

Elaborating Assay Principles

I'm now diving into the core of the assay. I'm detailing the enzymatic reaction—PDE's hydrolysis of cyclic nucleotides. I'm evaluating measurement methods, leaning towards fluorescence or luminescence for the detailed protocol and the choice of these principles will be based on the search results I have. The aim is to create a detailed, yet comprehensible, procedure.

Outlining the Application Note

I'm now outlining the application note's structure, focusing on the introduction, assay principle, visualization, and a detailed protocol. I'm prioritizing the introduction, explaining PDE's role, and introducing this compound, as well as the importance of these assays in research. I'll need to create a graphviz diagram illustrating the signaling pathway to enhance understanding.

Structuring the Application Note

I'm now integrating all aspects into a comprehensive application note. The introduction will outline PDE's role and aminophylline's action. The assay principle's explanation will be paired with a detailed signaling pathway diagram. The detailed protocol is under development and will be the core of the work. I'm prioritizing accuracy. I'm focusing on clarity of explanation and usefulness.

Defining Procedure Details

I'm now focusing on detailing the assay protocol. I will list all the required materials, including recombinant PDE enzyme, substrates, and aminophylline. Reagent preparation, plate layout, and the step-by-step assay procedure are coming into focus, ready for the protocol. Data analysis will describe percentage inhibition calculation and IC50 determination. I am also considering creating a visual workflow for further clarity.

Defining Application Structure

I'm now structuring the application note. The introduction will cover PDE's role, aminophylline's action, and assay significance. The signaling pathway visualization is ready. I will outline the core assay protocol for a detailed explanation of the steps. The application note is comprehensive, and will include a solid reference list. I am now prioritizing the protocol's clarity and accuracy.

aminophylline hydrate adenosine A1 receptor binding assay

Starting Initial Investigation

I've started with targeted searches for aminophylline hydrate, adenosine A1 receptors, and radioligand binding assays. My queries are designed to reveal the mechanism of action of this compound, in the context of these receptors and binding assays. I'm focusing on gathering relevant data.

Analyzing Preliminary Findings

I'm now expanding my Google searches. I'm focusing on the pharmacological action of this compound as a non-selective antagonist. I plan to diagram the adenosine A1 receptor signaling pathway using Graphviz. Next, I'll detail the necessary reagents and a step-by-step protocol for the binding assay.

Developing Search Strategies

I am now formulating more detailed search queries to gather comprehensive data. I'm focusing on "this compound mechanism of action," "adenosine A1 receptor pharmacology," and related topics to build the application note. The structure will explain the significance of the interaction between this compound and the adenosine A1 receptor. I will also make a Graphviz diagram.

using aminophylline hydrate in cell culture studies

Beginning Research on Aminophylline

I'm now initiating targeted Google searches to find information on aminophylline hydrate in cell culture. My focus is on its mechanisms, established protocols, and common applications. I aim to build a robust foundation of knowledge to guide further inquiry and experimentation.

Analyzing Search Results Now

I'm now diving into the search results. My goal is to extract key themes and structure the application notes, establishing a clear flow for users. I'm focusing on causality, and how I can design self-validating protocols that I can support with citations. I'm also planning how to integrate quantitative data, and what pathways and workflows I should visualize.

Expanding Protocols for Users

I'm now starting a more structured approach, aiming to write detailed application notes, with integrated citations, and clear, step-by-step methodologies. I'll be developing Graphviz DOT scripts for diagrams, and compiling the necessary reference list. Next, I will thoroughly review the work to guarantee scientific accuracy and clarity.

Application Note & Protocol: Aminophylline Hydrate in a Murine Model of Ovalbumin-Induced Allergic Asthma

Authored by: Senior Application Scientist, Advanced Pharmaceutical Models

Audience: Researchers, scientists, and drug development professionals in pulmonology and immunology.

Abstract

This document provides a comprehensive guide to utilizing aminophylline hydrate in a preclinical, ovalbumin (OVA)-induced murine model of allergic asthma. We will detail the experimental workflow from animal sensitization to therapeutic intervention and endpoint analysis. This protocol is designed to ensure reproducibility and provide a solid framework for investigating the anti-inflammatory and bronchodilatory effects of aminophylline. The underlying mechanisms of action and key considerations for experimental design are also discussed to enhance the scientific rigor of your studies.

Introduction: Modeling Allergic Asthma and the Role of Aminophylline

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines such as IL-4, IL-5, and IL-13. The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-characterized system that recapitulates these key features of the human disease. In this model, animals are sensitized to OVA, an egg-white protein, and subsequently challenged with the same antigen via aerosol, leading to an allergic airway inflammatory response.

Aminophylline, a complex of theophylline and ethylenediamine, has been a cornerstone of asthma therapy for decades. Its primary mechanisms of action include non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. Inhibition of PDEs leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn promotes bronchodilation and reduces the release of inflammatory mediators from mast cells and eosinophils. By antagonizing adenosine receptors, aminophylline can prevent adenosine-induced bronchoconstriction.

This application note provides a detailed protocol for evaluating the efficacy of this compound in an OVA-induced murine model of asthma.

Experimental Workflow and Design

A successful study requires careful planning and execution of the experimental timeline. The following diagram illustrates the key phases of the OVA-induced asthma model and the integration of aminophylline treatment.

Figure 1: Experimental Workflow. This diagram outlines the timeline for the ovalbumin-induced asthma model, including sensitization, challenge, treatment, and endpoint analysis phases.

Detailed Protocols

Materials and Reagents

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Ovalbumin (OVA): Grade V, Sigma-Aldrich (or equivalent).

-

Aluminum Hydroxide (Alum): Imject™ Alum, Thermo Fisher Scientific (or equivalent).

-

This compound: Sigma-Aldrich (or equivalent).

-

Sterile Saline: 0.9% NaCl.

-

Methacholine: Sigma-Aldrich (or equivalent).

-

Anesthetics: Ketamine/Xylazine cocktail or isoflurane.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Bovine Serum Albumin (BSA): For blocking steps in immunoassays.

Step-by-Step Methodology

Part 1: Sensitization

-

On Day 0 , prepare the sensitization solution by mixing 100 µg of OVA and 2 mg of alum in a final volume of 200 µL of sterile saline per mouse.

-

Administer the 200 µL solution via intraperitoneal (i.p.) injection.

-

On Day 14 , repeat the sensitization procedure with a booster injection of the same OVA/alum solution.

Part 2: Aerosol Challenge and Aminophylline Treatment

-

From Day 21 to Day 23 , expose the mice to an aerosol of 1% OVA in sterile saline for 30 minutes each day. This is typically done in a whole-body exposure chamber.

-

Prepare the this compound solution in sterile saline. A common dose range to explore is 25-75 mg/kg.

-

Administer the this compound solution via i.p. or intravenous (i.v.) injection 30-60 minutes before each OVA aerosol challenge.

-

A vehicle control group (receiving only saline) and a positive control group (e.g., dexamethasone) should be included.

Part 3: Endpoint Analysis

-

Airway Hyperresponsiveness (AHR) Measurement (Day 24):

-

Anesthetize the mice.

-

Tracheostomize the mice and connect them to a small animal ventilator (e.g., FlexiVent).

-

Measure baseline airway resistance.

-

Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance.

-

-

Sample Collection (Day 25):

-

Euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs. The collected BAL fluid (BALF) is used for cell counting and cytokine analysis.

-

Collect blood via cardiac puncture for serum analysis of OVA-specific IgE.

-

Perfuse the lungs with PBS and collect the lung tissue for histology (H&E and PAS staining) and homogenization for cytokine analysis.

-

Data Analysis and Expected Outcomes

The efficacy of this compound is determined by its ability to mitigate the key pathological features of the asthma model.

| Parameter | OVA-Challenged (Vehicle) | OVA-Challenged + Aminophylline | Method of Analysis |

| Airway Hyperresponsiveness (AHR) | Increased resistance to methacholine | Significantly reduced resistance | Invasive plethysmography |

| Total Inflammatory Cells in BALF | Markedly elevated | Dose-dependent reduction | Hemocytometer counting |

| Eosinophils in BALF | Significantly increased proportion | Dose-dependent reduction | Differential cell count (e.g., Wright-Giemsa stain) |

| Th2 Cytokines (IL-4, IL-5, IL-13) in BALF/Lung Homogenate | Elevated levels | Significantly reduced levels | ELISA or multiplex assay |

| OVA-specific IgE in Serum | High titers | May show some reduction | ELISA |

| Lung Histology | Peribronchial and perivascular inflammation, mucus hypersecretion | Reduced inflammatory cell infiltration and mucus production | H&E and PAS staining |

Table 1: Expected Outcomes of this compound Treatment. This table summarizes the anticipated changes in key inflammatory and physiological parameters following aminophylline administration in the OVA-induced asthma model.

Mechanism of Action: Signaling Pathways

Aminophylline's therapeutic effects are rooted in its modulation of intracellular signaling pathways in both airway smooth muscle cells and inflammatory cells. The following diagram illustrates these key mechanisms.

Figure 2: Mechanism of Action of Aminophylline. This diagram illustrates the dual action of aminophylline: (1) PDE inhibition leading to increased cAMP and bronchodilation, and (2) adenosine receptor antagonism, which blocks inflammatory mediator release.

Conclusion and Best Practices

This application note provides a robust framework for investigating the therapeutic potential of this compound in a preclinical model of allergic asthma. For optimal results, it is crucial to maintain consistency in animal handling, reagent preparation, and data collection. We recommend performing a dose-response study to identify the most effective and tolerable dose of aminophylline in your specific experimental setup. Furthermore, including appropriate positive and negative controls is essential for the validation and interpretation of your findings. The insights gained from such studies can significantly contribute to the understanding of aminophylline's role in asthma therapy and the development of novel anti-inflammatory and bronchodilatory agents.

References

-

Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. [Link]

-

Kumar, P., & K.L., K. (2012). Effect of aminophylline and hydroxyzine on airway inflammation and hyperresponsiveness in a mouse model of asthma. Indian Journal of Pharmacology, 44(4), 453-457. [Link]

-

Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic experimental protocols. Methods in Molecular Biology, 424, 215-230. [Link]

-

Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical and Experimental Allergy, 37(7), 973-988. [Link]

-

Cosio, F. G., Mann, J. F., & Goldsmith, D. J. (2009). Theophylline. Nephrology Dialysis Transplantation, 24(8), 2321-2328. [Link]

preparing aminophylline hydrate stock solutions for lab use

Starting Research on Aminophylline

My initial steps involve detailed Google searches to gather data on aminophylline hydrate. I'm focusing on chemical properties, solubility across different solvents, its stability, and existing protocols for stock solution preparations. The goal is to establish a solid foundation of information.

Gathering Data, Refining Strategy

I'm expanding my Google searches to include molecular weight, pKa, and degradation pathways of this compound. Parallel efforts involve seeking out pharmacopeias, SDS, and scientific papers for validated protocols. The aim is to understand the rationale behind each step for a solid application note. The application note's structure is coming together, and I will be summarizing key data points visually.

Deep-Dive into Data